![molecular formula C20H22S2 B12612416 1,8-Bis[(ethylsulfanyl)methyl]anthracene CAS No. 919999-38-5](/img/structure/B12612416.png)
1,8-Bis[(ethylsulfanyl)methyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis[(ethylsulfanyl)methyl]anthracene is an organic compound that belongs to the family of anthracene derivatives Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[(ethylsulfanyl)methyl]anthracene typically involves the functionalization of anthracene at the 1 and 8 positions. One common method is the nucleophilic substitution reaction where ethylsulfanyl groups are introduced using ethylthiol and a suitable base. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis[(ethylsulfanyl)methyl]anthracene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the ethylsulfanyl groups, typically using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-ethylsulfanylated anthracene
Substitution: Various substituted anthracene derivatives
Scientific Research Applications
1,8-Bis[(ethylsulfanyl)methyl]anthracene has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Potential use in studying biological interactions due to its aromatic structure and functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 1,8-Bis[(ethylsulfanyl)methyl]anthracene largely depends on its interaction with other molecules. The ethylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological targets. The aromatic anthracene core can engage in π-π stacking interactions, which are important in molecular recognition and binding processes.
Comparison with Similar Compounds
Similar Compounds
1,8-Dimethylanthracene: Lacks the ethylsulfanyl groups, resulting in different chemical reactivity and applications.
1,8-Diethylanthracene: Similar to 1,8-Bis[(ethylsulfanyl)methyl]anthracene but with ethyl groups instead of ethylsulfanyl groups.
1,8-Bis(methylthio)anthracene: Contains methylthio groups instead of ethylsulfanyl groups, leading to variations in chemical properties.
Uniqueness
This compound is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical reactivity and potential applications compared to other anthracene derivatives. The combination of the anthracene core and ethylsulfanyl groups makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
919999-38-5 |
|---|---|
Molecular Formula |
C20H22S2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1,8-bis(ethylsulfanylmethyl)anthracene |
InChI |
InChI=1S/C20H22S2/c1-3-21-13-17-9-5-7-15-11-16-8-6-10-18(14-22-4-2)20(16)12-19(15)17/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
UGGSECBCQBWSPI-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=CC=CC2=CC3=C(C=C21)C(=CC=C3)CSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
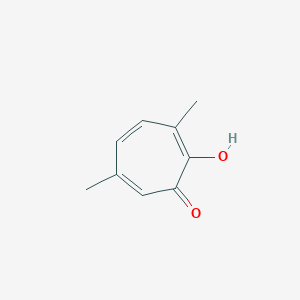
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)
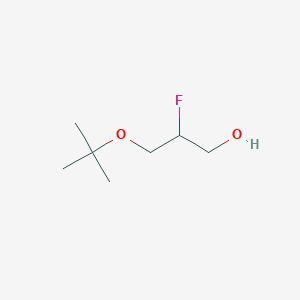
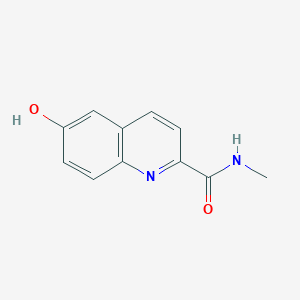

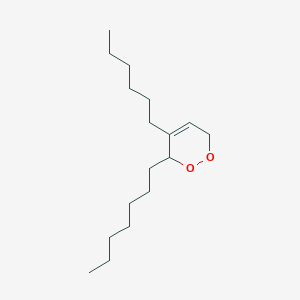
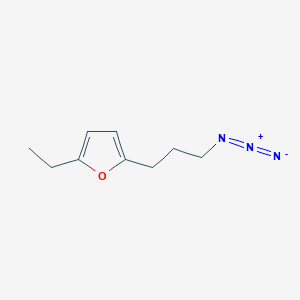
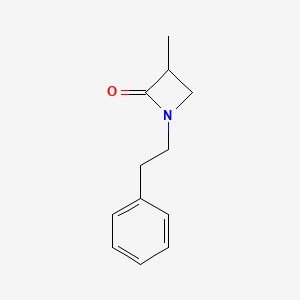
![N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide](/img/structure/B12612375.png)
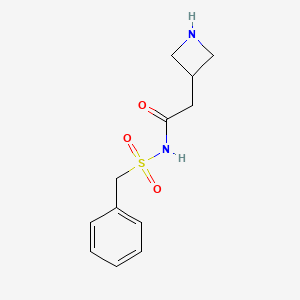
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene](/img/structure/B12612399.png)
![2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione](/img/structure/B12612411.png)
